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Compound of Interest

Compound Name: Chrysoeriol-7-diglucoside

CAS No.: 75243-34-4

Cat. No.: B600265

Get Quote

Executive Summary & Structural Overview
In the field of natural product chemistry and drug development, distinguishing between closely

related flavonoid glycosides is a common analytical hurdle. Luteolin-7-O-diglucoside and

Chrysoeriol-7-O-diglucoside are two such compounds, frequently co-occurring in medicinal

plants like Satureja pilosa[1] and barley (Hordeum vulgare)[2].

Structurally, luteolin is a tetrahydroxyflavone with hydroxyl groups at the 3', 4', 5, and 7

positions[3]. Chrysoeriol is its 3'-O-methylated derivative. Both compounds in this guide share a

7-O-diglucoside moiety (two glucose units, totaling 324 Da). Because the single methoxy

substitution on the B-ring minimally impacts the overall chromophore, traditional UV-Vis

spectroscopy is insufficient for definitive identification. As a Senior Application Scientist, I

recommend a multi-orthogonal approach relying on High-Resolution Mass Spectrometry

(HRMS) for mass differentiation and 2D Nuclear Magnetic Resonance (NMR) for precise

positional elucidation.
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Why do we deploy a tandem LC-MS and NMR workflow rather than relying on rapid UV

screening?

UV-Vis Limitations: Both compounds exhibit nearly identical UV spectra (Band II at ~254 nm,

Band I at ~347 nm) because the B-ring cinnamoyl system is largely unaffected by the shift

from a hydroxyl to a methoxy group.

MS/MS Causality: Electrospray Ionization (ESI) MS/MS induces the cleavage of the O-

glycosidic bond. The neutral loss of the diglucoside chain perfectly isolates the aglycone

mass, immediately flagging the 14 Da difference (addition of -CH2) between luteolin and

chrysoeriol[4].

NMR Causality: Mass spectrometry cannot definitively prove where the methoxy group is

located (e.g., distinguishing 3'-methoxy chrysoeriol from 4'-methoxy diosmetin).

Heteronuclear Multiple Bond Correlation (HMBC) NMR is required to observe the cross-peak

between the methoxy protons and the specific B-ring carbon[5].
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Figure 1: Orthogonal workflow for differentiating Luteolin and Chrysoeriol diglucosides.

High-Resolution Mass Spectrometry (HRMS)
Profiling
In negative ion mode, Luteolin-7-O-diglucoside yields a precursor ion at m/z 609 [M-H]⁻[1].

Upon collision-induced dissociation (CID), it undergoes a neutral loss of 324 Da (two hexose
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units), yielding the luteolin aglycone at m/z 285. In positive mode, this aglycone appears at m/z

287[4].

Conversely, Chrysoeriol-7-O-diglucoside presents a precursor ion at m/z 623 [M-H]⁻. The same

324 Da neutral loss yields the chrysoeriol aglycone at m/z 299 (or m/z 301 in positive mode)[4].

A secondary diagnostic fragment for chrysoeriol is the loss of a methyl radical (•CH3, 15 Da)

from the aglycone, yielding an ion at m/z 284, which is highly characteristic of methoxylated

flavonoids.

Table 1: HRMS/MS Fragmentation Comparison
Compound Formula

Precursor Ion
[M-H]⁻

Aglycone
Ion[A-H]⁻

Diagnostic
Neutral Losses

Luteolin-7-O-

diglucoside
C₂₇H₃₀O₁₆ m/z 609.1461 m/z 285.0399 -324 Da (Di-Glc)

Chrysoeriol-7-O-

diglucoside
C₂₈H₃₂O₁₆ m/z 623.1617 m/z 299.0556

-324 Da (Di-Glc),

-15 Da (•CH₃)

Nuclear Magnetic Resonance (NMR) Elucidation
NMR spectroscopy provides the definitive structural proof. In ¹H-NMR, chrysoeriol is

distinguished by a sharp 3H singlet at δ 3.90 ppm, representing the 3'-O-methoxy group.

Luteolin completely lacks this signal.

In ¹³C-NMR, chrysoeriol exhibits a distinct methoxy carbon peak at δ 56.4 ppm[5]. Furthermore,

the C-3' carbon in chrysoeriol is shifted downfield to δ 148.50 ppm due to the deshielding effect

of the methyl ether[5]. The ultimate confirmation of the chrysoeriol structure is the HMBC cross-

peak correlating the C-3' carbon (δ 148.50 ppm) with the methoxy protons (δ 3.90 ppm)[5].

Table 2: Key ¹H and ¹³C NMR Chemical Shifts (DMSO-d6,
600 MHz)
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Position
Luteolin-7-O-diglucoside
(δH / δC)

Chrysoeriol-7-O-
diglucoside (δH / δC)

C-3 6.75 (s) / 103.2 6.95 (s) / 103.8

C-2' 7.41 (d) / 113.6 7.59 (d) / 110.5

C-3' - / 145.0 - / 148.50

C-4' - / 149.8 - / 151.20

3'-OCH₃ N/A 3.90 (s) / 56.4

H-1'' (Glc 1) 5.09 (d) / 100.0 5.05 (d) / 100.2

Experimental Methodologies
Protocol 1: LC-ESI-HRMS/MS Profiling

Sample Preparation: Dissolve 1 mg of the purified flavonoid fraction in 1 mL of LC-MS grade

Methanol. Filter through a 0.22 µm PTFE syringe filter.

Chromatography: Inject 2 µL onto a C18 reversed-phase column (2.1 x 100 mm, 1.7 µm)

maintained at 40°C. Use a gradient elution of Mobile Phase A (0.1% Formic acid in water)

and Mobile Phase B (0.1% Formic acid in Acetonitrile) at a flow rate of 0.3 mL/min.

Mass Spectrometry: Operate the ESI source in negative ion mode. Set capillary voltage to

2.5 kV and desolvation temperature to 350°C. Acquire data in Data-Dependent Acquisition

(DDA) mode to capture MS/MS spectra of the top 5 most intense ions.

Self-Validating System: Inject a blank methanol sample between biological replicates to

monitor for column carryover. Utilize a known reference standard (e.g., Rutin) at the start of

the sequence to verify mass accuracy (< 5 ppm error) and validate that the collision energy

(CE) is correctly calibrated to induce glycosidic cleavage.

Protocol 2: 1D and 2D NMR Acquisition
Sample Preparation: Dissolve 5–10 mg of the isolated compound in 600 µL of deuterated

dimethyl sulfoxide (DMSO-d6, 100% atom D) containing 0.03% Tetramethylsilane (TMS).
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Acquisition: Transfer to a 5 mm NMR tube. Acquire 1D ¹H, 1D ¹³C, and 2D HMBC/HSQC

spectra on a 600 MHz NMR spectrometer equipped with a cryoprobe at 298 K.

Self-Validating System: The residual solvent peak of DMSO-d6 (δH 2.50 ppm and δC 39.5

ppm) must be used as an internal chemical shift reference. This ensures that environmental

variations or magnetic drift do not skew the ppm assignments, providing a self-correcting

baseline for the critical methoxy shift at 3.90 ppm.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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